BC-1382
Overview
Description
BC-1382 is a potent inhibitor of the ubiquitin E3 ligase HECTD2. It specifically disrupts the interaction between HECTD2 and PIAS1, with an inhibitory concentration (IC50) of approximately 5 nanomolar . This compound has shown significant anti-inflammatory activity and is primarily used in scientific research.
Mechanism of Action
Target of Action
The primary target of BC-1382 is the ubiquitin E3 ligase HECTD2 . HECTD2 is an enzyme involved in the process of ubiquitination, a post-translational modification of proteins that controls their degradation, localization, and activity.
Mode of Action
This compound acts as an inhibitor of HECTD2. It specifically disrupts the interaction between HECTD2 and PIAS1, with an IC50 of approximately 5 nM . By disrupting this interaction, this compound can modulate the activity of these proteins and influence downstream cellular processes.
Biochemical Pathways
The disruption of the HECTD2/PIAS1 interaction by this compound affects several biochemical pathways. Specifically, it attenuates lipopolysaccharide (LPS) and Pseudomonas aeruginosa-induced lung inflammation . This suggests that this compound may play a role in modulating inflammatory responses.
Pharmacokinetics
The compound’s solubility and stability data suggest that it may have suitable bioavailability for in vivo applications .
Result of Action
This compound has been shown to reduce the severity of cytokine-driven lung inflammation . It increases the protein level of PIAS1 in a non-stimulus condition and improves PIAS1 protein stability . Furthermore, this compound suppresses LPS-induced PIAS1 degradation and restores PIAS1 protein levels . It also suppresses LPS-induced proinflammatory cytokines released by human peripheral blood mononuclear cells .
Biochemical Analysis
Biochemical Properties
BC-1382 is a potent inhibitor of the ubiquitin E3 ligase HECTD2, with an IC50 of approximately 5 nM . This compound specifically disrupts the interaction between HECTD2 and PIAS1, leading to increased levels of PIAS1 protein in non-stimulus conditions. This compound does not alter the mRNA levels of PIAS1, PIAS4, or HECTD2, but it improves the stability of PIAS1 protein by increasing its half-life . Additionally, this compound suppresses lipopolysaccharide (LPS)-induced PIAS1 degradation and restores PIAS1 protein levels .
Cellular Effects
This compound has been shown to have significant effects on various cell types and cellular processes. In human peripheral blood mononuclear cells (PBMCs), this compound suppresses LPS-induced proinflammatory cytokine release . In melanoma cells, this compound inhibits cell proliferation and alters cell morphology . The compound also reduces the severity of cytokine-driven lung inflammation in both in vitro and in vivo models .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the HECTD2 enzyme and inhibiting its interaction with PIAS1 . This inhibition leads to increased stability and levels of PIAS1 protein, which in turn affects various cellular processes. This compound also suppresses the degradation of PIAS1 induced by LPS, thereby modulating the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability under various conditions. The compound is stable for up to three years when stored as a powder at -20°C and for up to two years at 4°C . In solvent, this compound remains stable for up to three months at -80°C and for up to two weeks at -20°C . Over time, this compound has been shown to maintain its inhibitory effects on HECTD2 and its ability to increase PIAS1 protein levels .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At a dosage of 10 mg/kg administered via intraperitoneal injection, this compound significantly decreases lavage protein concentrations, lavage cell counts, and cell infiltrates in both PA103-stimulated and LPS-stimulated mice . Higher doses may lead to toxic or adverse effects, although specific data on these effects are limited .
Metabolic Pathways
This compound is involved in metabolic pathways related to the ubiquitin-proteasome system. By inhibiting HECTD2, this compound affects the ubiquitination and subsequent degradation of target proteins, thereby modulating various cellular processes . The compound’s interaction with HECTD2 and PIAS1 plays a crucial role in its metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s ability to disrupt the HECTD2/PIAS1 interaction influences its localization and accumulation within specific cellular compartments . This compound’s distribution is also affected by its stability and solubility under different conditions .
Subcellular Localization
This compound’s subcellular localization is primarily influenced by its interaction with HECTD2 and PIAS1. The compound is likely to be found in cellular compartments where these proteins are localized, such as the cytoplasm and nucleus . This compound’s effects on PIAS1 stability and levels further influence its activity and function within these compartments .
Preparation Methods
The synthetic routes and reaction conditions for BC-1382 are not widely published. it is known that this compound is available in various forms, including solid and solution forms, for research purposes . Industrial production methods typically involve the synthesis of the compound in high purity, followed by rigorous quality control to ensure its efficacy and stability.
Chemical Reactions Analysis
BC-1382 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: The compound can also undergo reduction reactions, although specific details on the reagents and conditions are not widely available.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BC-1382 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the ubiquitin-proteasome system and the role of HECTD2 in protein degradation.
Medicine: The compound has potential therapeutic applications in treating inflammatory diseases and conditions characterized by excessive cytokine production.
Industry: this compound is used in the development of new drugs and therapeutic agents targeting the ubiquitin-proteasome system.
Comparison with Similar Compounds
BC-1382 is unique in its specific inhibition of the HECTD2-PIAS1 interaction. Similar compounds include:
Skp2 inhibitor 2: Targets the F-box protein S-phase kinase-associated protein 2 (Skp2), demonstrating antitumor activities.
Smurf1-IN-1: A selective inhibitor of E3 ubiquitin protein ligase 1 (SMURF1), showing efficacy in models of pulmonary hypertension.
These compounds share the common feature of targeting specific components of the ubiquitin-proteasome system but differ in their specific targets and applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-[(2S)-1-[(2-methoxyphenyl)methylamino]-1-oxopropan-2-yl]piperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-17(22(27)24-16-19-8-6-7-11-21(19)31-2)25-23(28)18-12-14-26(15-13-18)32(29,30)20-9-4-3-5-10-20/h3-11,17-18H,12-16H2,1-2H3,(H,24,27)(H,25,28)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWXKFCEGKXUIN-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CC=CC=C1OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1013753-99-5 | |
Record name | (2S)-2-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}-N-[(2-methoxyphenyl)methyl]propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.